molecular formula C18H17NO6S2 B2873012 methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate CAS No. 2034435-87-3

methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2873012
CAS No.: 2034435-87-3
M. Wt: 407.46
InChI Key: IARFFKMFJJGJIE-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a methoxy group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate is unique due to the presence of both thiophene and furan rings, which can impart distinct electronic and steric properties

Properties

IUPAC Name

methyl 4-methoxy-3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-23-15-7-5-12(18(20)24-2)10-17(15)27(21,22)19-11-13-6-8-14(25-13)16-4-3-9-26-16/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARFFKMFJJGJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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